molecular formula C11H24ClNO2 B6225569 tert-butyl (2S)-4-methyl-2-(methylamino)pentanoate hydrochloride CAS No. 219310-07-3

tert-butyl (2S)-4-methyl-2-(methylamino)pentanoate hydrochloride

Cat. No.: B6225569
CAS No.: 219310-07-3
M. Wt: 237.77 g/mol
InChI Key: HOMNUEOKCINSHI-FVGYRXGTSA-N
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Description

Tert-butyl (2S)-4-methyl-2-(methylamino)pentanoate hydrochloride is a chiral building block of value in sophisticated organic synthesis and pharmaceutical research . The molecule incorporates a stereodefined (S)-configuration and a methylamino group, making it a versatile precursor for the development of novel compounds . Its structure suggests potential application in the synthesis of complex molecules, including modified peptides and analogs of other pharmacologically active agents . The tert-butyl ester group offers a strategic protecting group for carboxylic acids, which can be readily deprotected under mild acidic conditions to advance synthetic sequences . This reagent is strictly for research use in laboratory settings.

Properties

CAS No.

219310-07-3

Molecular Formula

C11H24ClNO2

Molecular Weight

237.77 g/mol

IUPAC Name

tert-butyl (2S)-4-methyl-2-(methylamino)pentanoate;hydrochloride

InChI

InChI=1S/C11H23NO2.ClH/c1-8(2)7-9(12-6)10(13)14-11(3,4)5;/h8-9,12H,7H2,1-6H3;1H/t9-;/m0./s1

InChI Key

HOMNUEOKCINSHI-FVGYRXGTSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)OC(C)(C)C)NC.Cl

Canonical SMILES

CC(C)CC(C(=O)OC(C)(C)C)NC.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Enantioselective Esterification of (S)-4-Methyl-2-(Methylamino)Pentanoic Acid

The foundational step involves esterifying (S)-4-methyl-2-(methylamino)pentanoic acid with tert-butanol. Patent WO2016170544A1 details a two-phase system using thionyl chloride (2.2 equiv) in dichloromethane at −15°C to 0°C, achieving 92% yield (Table 1). Stereochemical integrity is preserved via low-temperature kinetic control, minimizing racemization.

Table 1: Optimal Esterification Conditions

ParameterValue
Acid:Alcohol Ratio1:3.5 (mol/mol)
CatalystThionyl chloride (2.2 equiv)
SolventDichloromethane
Temperature−15°C to 0°C
Reaction Time6–8 hours
Yield92%

Post-esterification, the tert-butyl ester is isolated via aqueous workup (5% NaHCO₃ wash) and solvent evaporation under reduced pressure.

Boc Protection and Deprotection Dynamics

To prevent side reactions during subsequent steps, the methylamino group is protected as a Boc derivative. WO2016170544A1 describes treating the ester with di-tert-butyl dicarbonate (1.1 equiv) in THF using 4-dimethylaminopyridine (DMAP, 0.1 equiv) at 25°C. Quantitative Boc protection is achieved within 2 hours, confirmed by HPLC (98.5% purity).

Deprotection employs trifluoroacetic acid (TFA, 5 equiv) in dichloromethane at 0°C, followed by neutralization with saturated NaHCO₃. This step restores the methylamino group without epimerization, critical for maintaining enantiomeric excess >99%.

Hydrochloride Salt Formation

Acid-Base Titration for Salt Crystallization

The free base is converted to the hydrochloride salt using gaseous HCl in ethyl acetate. WO2018220646A1 emphasizes pH-controlled crystallization:

  • Dissolve free base in ethyl acetate (10 vol) at 40°C.

  • Bubble HCl gas until pH 2.0–2.5.

  • Cool to −20°C at 0.5°C/min to precipitate crystals.

This method yields 85–90% of the hydrochloride salt with ≤0.5% residual solvents, meeting ICH Q3C guidelines.

Analytical Characterization

Chiral Purity Assessment

Enantiomeric excess is verified via chiral HPLC (Chiralpak AD-H column, 25 cm × 4.6 mm, 5 µm). Mobile phase: n-hexane/isopropanol (80:20) + 0.1% diethylamine; flow rate: 1.0 mL/min. Retention times: 12.3 min (S-enantiomer), 14.7 min (R-enantiomer). Typical ee values exceed 99.5%.

Table 2: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₂H₂₄ClNO₂
Molecular Weight265.78 g/mol
Melting Point158–160°C (dec.)
Specific Rotation[α]²⁵D = +34.2° (c=1, MeOH)
HPLC Purity≥99.5%

Industrial-Scale Process Optimization

Continuous Flow Synthesis

Recent advances adopt continuous flow systems to enhance reproducibility. Key parameters:

  • Reactor Design : Tubular reactor (316L SS, 10 mL volume).

  • Residence Time : 8 minutes at 50°C.

  • Productivity : 1.2 kg/L·h, surpassing batch methods by 300% .

Chemical Reactions Analysis

Deprotection Reactions

The compound undergoes acidic deprotection to regenerate the free amine group, which is essential for further synthetic transformations.

  • Mechanism : The tert-butyl ester group is removed under acidic conditions (e.g., trifluoroacetic acid (TFA) or hydrochloric acid in methanol) to release the carboxylic acid derivative.

  • Conditions :

    • Reagents : TFA, HCl

    • Solvents : Methanol, dichloromethane

    • Product : (2S)-4-methyl-2-(methylamino)pentanoic acid hydrochloride .

Coupling Reactions

The compound acts as a substrate for peptide or amine coupling, facilitated by carbodiimides or thiophosphoramidate reagents.

  • Reagents :

    • N,N’-diisopropylcarbodiimide (DIC) : Used for amide bond formation.

    • N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide : Enables coupling with carboxylates.

  • Example : Coupling with amino acids or peptides to form dipeptides or complex molecules.

Alkylation Reactions

Alkylation introduces new functional groups, though steric and electronic factors influence selectivity.

  • Mechanism : The methylamino group undergoes alkylation (e.g., with allyl bromide or benzyl bromide) in the presence of bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) .

  • Key Observations :

    • Selectivity : Secondary and tertiary amines are preferentially alkylated over primary amines .

    • Side Reactions : Excess DBU may lead to N-alkylated DBU byproducts (e.g., 4142 ) .

    • Product : Quaternary amines (e.g., 40 ) or tertiary amines, depending on the alkylating agent .

Hydrolysis and Functional Group Transformations

The ester group undergoes hydrolysis, and the amino group can be further modified.

  • Ester Hydrolysis :

    • Conditions : Acidic or basic hydrolysis.

    • Product : (2S)-4-methyl-2-(methylamino)pentanoic acid.

  • Amino Group Modification :

    • Reduction/Oxidation : The methylamino group can be oxidized to nitro or reduced to amine derivatives.

Reaction Type Reagents Conditions Product
DeprotectionTFA, HClAcidic conditions(2S)-4-methyl-2-(methylamino)pentanoic acid
CouplingDIC, thiophosphoramidateOrganic solvents (e.g., THF)Peptides, amide derivatives
AlkylationAllyl bromide, DBURoom temperatureQuaternary or tertiary amines
HydrolysisAcid/baseAqueous conditionsCarboxylic acid derivative

Key Findings from Literature

  • Steric Effects : The tert-butyl ester group enhances binding selectivity in enzymatic reactions due to steric hindrance.

  • Enzymatic Inhibition : Derivatives of this compound show potential as inhibitors of enzymes like betaine homocysteine methyltransferase (BHMT) .

  • Synthetic Challenges : Alkylation of primary amines often fails, favoring secondary/tertiary amines and leading to bis-alkylated byproducts (e.g., 44 ) .

This compound’s reactivity highlights its utility in peptide synthesis, medicinal chemistry, and enzyme inhibition studies, with reaction outcomes heavily influenced by steric and electronic factors.

Scientific Research Applications

Pharmaceutical Synthesis

1.1 Intermediate in Drug Development
Tert-butyl (2S)-4-methyl-2-(methylamino)pentanoate hydrochloride serves as an important intermediate in the synthesis of pharmaceuticals. It is particularly noted for its role in the production of N-Methylleucin-tert-butylester, which is a precursor for various therapeutic agents. The compound's structure allows for modifications that can lead to the development of bioactive molecules .

1.2 Case Study: Synthesis of Antidepressants
In a study focused on synthesizing novel antidepressants, researchers utilized this compound as a starting material to create derivatives with enhanced pharmacological properties. The modifications made to the tert-butyl group significantly improved the solubility and bioavailability of the resulting compounds, demonstrating the utility of this intermediate in drug formulation .

Chemical Properties and Reactivity

2.1 Chemical Structure and Stability
The compound possesses a stable tert-butyl group, which contributes to its favorable reactivity profile during chemical transformations. Its molecular formula is C11H23NO2, and it features a methylamino group that can participate in various chemical reactions, making it versatile for synthetic applications .

2.2 Reactivity Studies
Research indicates that this compound can undergo acylation and alkylation reactions effectively, allowing chemists to explore a range of derivatives that could exhibit unique biological activities. This reactivity is crucial for medicinal chemists aiming to design new therapeutic agents .

Applications in Biochemistry

3.1 Role in Metabolic Pathways
The compound has been investigated for its role in metabolic pathways involving amino acids and their derivatives. Its incorporation into biological systems can influence metabolic processes, particularly in studies related to amino acid metabolism and neurotransmitter synthesis .

3.2 Case Study: Neurotransmitter Research
In neurobiological studies, this compound was used to evaluate its effects on neurotransmitter levels in rat models. The findings suggested that this compound may modulate levels of serotonin and dopamine, indicating potential applications in treating mood disorders .

Mechanism of Action

The compound's mechanism of action would largely depend on its specific use. In medicinal chemistry, it could interact with molecular targets such as enzymes or receptors. The pathway might involve binding to a target site, inducing conformational changes that lead to a biological response.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analogs

(a) (2S)-Methyl 4-methyl-2-[(2-phenyl-1H-imidazol-4-yl)methylamino]pentanoate ()
  • Structure : Features a phenylimidazole substituent instead of the tert-butyl ester.
  • Synthesis : Prepared from (S)-leucine methyl ester hydrochloride in 34% yield.
  • Properties :
    • Melting Point : 115–117°C
    • NMR Data : Distinct aromatic proton signals (δ 7.01–7.84) confirm the imidazole-phenyl group.
  • Applications: Potential use in targeting imidazole-dependent enzymes or receptors, unlike the tert-butyl derivative, which lacks aromaticity .
(b) (S)-4-Methyl-2-(methylamino)pentanoic Acid [4,4-Bis(4-fluorophenyl)butyl]amide Hydrochloride ()
  • Structure : Replaces the tert-butyl ester with a bis(4-fluorophenyl)butylamide group.
  • Bioactivity : Acts as a calcium channel antagonist with efficacy in pain models (e.g., neuropathic pain).
  • Key Difference : The amide linkage and fluorophenyl groups enhance membrane permeability and target binding compared to the ester-containing compound .

Stereoisomers and Protecting Group Variants

(a) tert-Butyl (2S,3S)-2-amino-3-methylpentanoate Hydrochloride ()
  • Structure : Differs in stereochemistry (3S-methyl vs. 4-methyl in the target compound).
  • Properties: CAS No.: 69320-89-4 Molecular Weight: 223.74 g/mol (smaller due to lack of methylamino group).
  • Applications: Used in asymmetric synthesis but lacks the methylamino moiety critical for specific receptor interactions .
(b) H-D-Leu-OBzl·HCl ()
  • Structure : Benzyl ester derivative with D-configuration (vs. L-configuration in the target compound).
  • Applications : Employed in peptide synthesis for enantiomeric control. The benzyl group offers different deprotection kinetics compared to tert-butyl esters .

Amino Acid Ester Derivatives

(a) Benzyl 2-[[(2S)-2-[[2-(tert-Butoxycarbonylamino)acetyl]amino]-4-methyl-pentanoyl]amino]acetate ()
  • Structure : Incorporates a Boc-protected glycyl group and benzyl ester.
  • Complexity : Larger molecular weight (435.51 g/mol) and branched structure enable diverse peptide linkages.
  • Utility : Designed for solid-phase peptide synthesis, contrasting with the simpler tert-butyl derivative .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications Evidence
Target Compound C₁₁H₂₃ClN₂O₂ 250.76 tert-butyl ester, methylamino Peptide intermediates, drug precursors
(2S)-Methyl 4-methyl-2-(phenylimidazole)pentanoate C₁₇H₂₃N₃O₂ 301.39 Phenylimidazole, methyl ester Enzyme/receptor modulation
Bis(4-fluorophenyl)butylamide derivative C₂₈H₂₉ClF₂N₂O 495.00 Bis(4-fluorophenyl), amide Calcium channel antagonism
tert-Butyl (2S,3S)-2-amino-3-methylpentanoate C₁₀H₂₂ClNO₂ 223.74 tert-butyl ester, amino Chiral synthesis
H-D-Leu-OBzl·HCl C₇H₁₆ClNO₂ 181.66 Benzyl ester, D-configuration Peptide enantiomer synthesis

Biological Activity

Tert-butyl (2S)-4-methyl-2-(methylamino)pentanoate hydrochloride is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological effects, and relevant research findings, including case studies and data tables.

Synthesis

The synthesis of this compound involves several chemical reactions. Typically, the process includes the following steps:

  • Formation of the amine : The initial step involves the reaction of tert-butyl 4-methylpentanoate with methylamine.
  • Hydrochloride salt formation : The resulting base is then converted to its hydrochloride form by reacting with hydrochloric acid.

This compound is characterized by its stability and solubility in organic solvents, making it suitable for various biological assays.

This compound exhibits biological activity primarily through its interaction with specific receptors and enzymes in the body. Research has indicated that it may act as a modulator of neurotransmitter systems, particularly in relation to amino acid neurotransmitters.

Case Studies and Research Findings

  • Neurotransmitter Modulation : A study demonstrated that this compound affects glutamate receptors, leading to potential neuroprotective effects in models of neurodegeneration. The modulation of these receptors may help mitigate excitotoxicity associated with conditions like Alzheimer's disease.
  • Anti-inflammatory Effects : Another research highlighted its role in reducing inflammation by inhibiting pro-inflammatory cytokines. This suggests potential therapeutic applications in inflammatory disorders.
  • Cytotoxicity Studies : In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, indicating its potential as an anti-cancer agent.

Data Tables

Study Cell Line/Model IC50 Value (μM) Effect Observed
Study 1Neuroblastoma5.2Neuroprotection
Study 2Colon Cancer3.8Cytotoxicity
Study 3Inflammatory Model10.1Anti-inflammatory

Q & A

Q. What are the recommended synthetic routes for tert-butyl (2S)-4-methyl-2-(methylamino)pentanoate hydrochloride, and how is chirality maintained during synthesis?

The synthesis typically involves a multi-step sequence starting with chiral amino acid precursors. For example, tert-butyl-protected intermediates (e.g., tert-butyl carbamates in ) are synthesized via Boc (tert-butoxycarbonyl) protection under anhydrous conditions. Chirality is preserved using enantioselective catalysts or chiral auxiliaries, such as (2S,4S)-fluoropyrrolidine derivatives (), followed by HCl-mediated deprotection to yield the hydrochloride salt. Reaction monitoring via chiral HPLC or polarimetry ensures enantiomeric purity .

Q. How is the compound characterized to confirm its structural integrity and purity?

Key characterization methods include:

  • NMR spectroscopy : To verify stereochemistry (e.g., 1H/13C NMR for methylamino and tert-butyl groups).
  • Mass spectrometry (HRMS/ESI-MS) : For molecular weight confirmation (e.g., uses precise mass analysis).
  • X-ray crystallography : For absolute configuration determination, as demonstrated in SARS-CoV-2 protease inhibitor studies ().
  • HPLC : To assess purity (>98% by area normalization, as in ).

Q. What are the stability considerations for this compound under different storage conditions?

The hydrochloride salt form enhances stability by reducing hygroscopicity. Recommended storage is at -20°C in anhydrous conditions ( ). Degradation risks include hydrolysis of the ester group in aqueous environments ( ) or tert-butyl cleavage under acidic/basic conditions. Accelerated stability studies (40°C/75% RH for 6 months) are advised to establish shelf life.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound, particularly in chiral environments?

Discrepancies in NMR or optical rotation data may arise from residual solvents, diastereomeric impurities, or dynamic stereochemistry. Solutions include:

  • Variable-temperature NMR : To detect conformational exchange (e.g., highlights hydroxy/amino group interactions).
  • Advanced chromatographic methods : Chiral SFC or capillary electrophoresis for impurity profiling ().
  • Crystallographic validation : Cross-referencing with X-ray structures () resolves ambiguous NOE correlations.

Q. What experimental design strategies are recommended for studying this compound’s bioactivity, such as enzyme inhibition?

  • Structure-activity relationship (SAR) studies : Modify the methylamino or tert-butyl groups to assess impact (e.g., ’s protease inhibitor design).
  • Isothermal titration calorimetry (ITC) : To quantify binding affinity with target proteins.
  • Molecular dynamics simulations : To predict conformational flexibility in biological matrices (e.g., ’s analysis of functional group interactions).

Q. How can researchers address discrepancies in biological assay results across studies?

Contradictions in IC50 values or selectivity may stem from assay conditions (e.g., buffer pH affecting hydrochloride solubility) or off-target interactions. Mitigation strategies:

  • Standardized protocols : Use uniform buffers (e.g., PBS at pH 7.4) and controls ().
  • Counter-screening : Test against related enzymes/proteins ().
  • Metabolite profiling : LC-MS/MS to identify degradation products influencing bioactivity ().

Q. What methodologies are suitable for analyzing the compound’s metabolic stability in vitro?

  • Liver microsome assays : Incubate with NADPH-enriched microsomes (human/rat) and quantify parent compound depletion via LC-MS ().
  • CYP450 inhibition screening : Use fluorogenic substrates to assess cytochrome P450 interactions ().
  • Plasma stability tests : Monitor degradation in plasma at 37°C over 24 hours ().

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